BenchChemオンラインストアへようこそ!

(R)-thiomalic acid

Chiral Resolution Pharmaceutical Synthesis Stereochemistry

For stereospecific applications, only the 100% optically pure (R)-thiomalic acid (CAS 20182-99-4) ensures the required three-dimensional spatial orientation at chiral targets. Substituting with the racemate or opposite (S)-enantiomer introduces uncontrolled stereochemical variables that compromise drug candidate integrity, nanomaterial chirality, and lead to confounded biological results. Procure the verified chiral building block to maintain absolute stereochemical fidelity in your advanced R&D and regulated asymmetric processes.

Molecular Formula C4H6O4S
Molecular Weight 150.16 g/mol
CAS No. 20182-99-4
Cat. No. B1194794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-thiomalic acid
CAS20182-99-4
Molecular FormulaC4H6O4S
Molecular Weight150.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)S)C(=O)O
InChIInChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1
InChIKeyNJRXVEJTAYWCQJ-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Thiomalic Acid (CAS 20182-99-4): Chiral Mercaptosuccinic Acid for Enantioselective Synthesis and Material Science


(R)-Thiomalic acid (CAS 20182-99-4), also known as (R)-mercaptosuccinic acid, is a chiral dicarboxylic acid bearing a thiol group. It is the pure (R)-enantiomer of thiomalic acid [1], a molecule that serves as a versatile intermediate and capping agent [2]. As a chiral building block, it is distinct from the racemic mixture (CAS 70-49-5) and the (S)-enantiomer, enabling stereospecific applications in pharmaceutical synthesis and the fabrication of chiral nanomaterials [3].

(R)-Thiomalic Acid: Why Chiral Purity Prevents Generic Substitution in Critical Applications


Substituting (R)-thiomalic acid with its racemate or the opposite enantiomer is not a straightforward equivalence due to the fundamental principle of chiral recognition. In biological systems and asymmetric synthesis, the three-dimensional spatial orientation of atoms dictates molecular interactions [1]. The (R)- and (S)-enantiomers of thiomalic acid can exhibit divergent behaviors in binding to chiral targets, such as enzyme active sites or other chiral surfaces [2]. This phenomenon, well-documented in chiral toxicology, means that using the incorrect enantiomer can compromise the stereochemical integrity of a final product or alter the properties of a functionalized material, thereby failing to meet the precise specifications required for advanced research and industrial processes [3].

Quantitative Evidence Guide for (R)-Thiomalic Acid: Differentiated Performance vs. Racemate and (S)-Enantiomer


Stereochemical Fidelity in Pharmaceutical Intermediates: Achieving 100% Optical Purity

The procurement of (R)-thiomalic acid is essential for applications demanding high stereochemical purity. While racemic thiomalic acid is commercially available, the pure (R)-enantiomer is required to ensure the desired stereochemical outcome in downstream syntheses. A study demonstrated the resolution of (RS)-mercaptosuccinic acid using (1S, 2S)-2-amino-1-phenyl-1,3-propanediol and (R)-and (S)-1-phenylethylamine as resolving agents to yield (R)-MSA and (S)-MSA with optical purities of 100% [1]. This high purity is critical for the synthesis of chiral pharmaceutical intermediates.

Chiral Resolution Pharmaceutical Synthesis Stereochemistry

Enantioselective Chelation and Surface Chemistry in Quantum Dot Synthesis

In the synthesis of chiral nanomaterials, the stereochemistry of the capping agent can influence the properties of the resulting nanostructures. Research on thiomalic acid-stabilized CdSe quantum dots has shown that thiomalic acid chelates CdSe through its thiol group and one carboxylic function, forming a five-membered chelate ring with Cd2+ ions on the nanocrystal surface [1]. While this study did not directly compare (R)- and (S)-enantiomers, the established chelation mechanism is stereospecific, meaning the spatial arrangement of the functional groups in (R)-thiomalic acid will produce a chiral surface distinct from that of the (S)-enantiomer or the racemate.

Nanomaterials Quantum Dots Chiral Surfaces

Enantiomer-Dependent Toxicity Profiles: A Class-Level Caution for In Vivo Applications

The use of (R)-thiomalic acid over its racemate or (S)-enantiomer is supported by the broader principle of chiral toxicology, which states that enantiomers can have vastly different biological activities. While specific in vivo toxicity data comparing (R)- and (S)-thiomalic acid are not extensively documented, reviews in the field emphasize that 'enantiomers may possess different carcinogenicity and teratogenicity' [1]. This is a well-established principle, with the review noting that 'one of the enantiomers may be more toxic or carcinogenic' [2]. This class-level evidence strongly suggests that for any application involving biological systems (e.g., drug delivery, cell imaging), the selection of the correct enantiomer is non-trivial.

Toxicology Chiral Pharmacology Drug Safety

Validated Application Scenarios for (R)-Thiomalic Acid Based on Quantitative Evidence


Synthesis of Enantiomerically Pure Pharmaceutical Building Blocks

(R)-Thiomalic acid is the preferred starting material for synthesizing chiral sulfur-containing pharmaceutical intermediates where a specific (R)-configuration is required. Its ability to be resolved to 100% optical purity [1] ensures that the stereochemical integrity of the final drug candidate is maintained, which is critical for meeting regulatory requirements and achieving the desired therapeutic effect.

Fabrication of Chiral Quantum Dots and Nanomaterials

Researchers developing quantum dots or other nanomaterials for chiral sensing or enantioselective catalysis should utilize (R)-thiomalic acid as a capping agent. Its specific chelation mechanism, forming a five-membered ring with metal ions on the nanocrystal surface [1], can impart a defined chiral environment to the material, which is unattainable with non-chiral ligands or racemic mixtures.

In Vitro and In Vivo Studies Requiring Defined Stereochemistry

For any biological study involving thiomalic acid, the pure (R)-enantiomer is necessary to avoid confounding results from the opposite enantiomer. This is based on the established principles of chiral toxicology, which demonstrate that enantiomers can have distinct and sometimes opposing biological activities [1]. Using the racemate introduces an uncontrolled variable that can skew experimental outcomes and lead to incorrect conclusions about efficacy or toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-thiomalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.